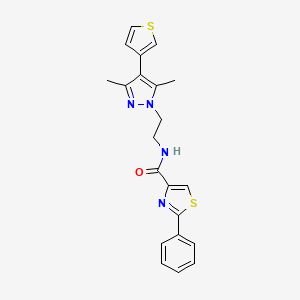

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-14-19(17-8-11-27-12-17)15(2)25(24-14)10-9-22-20(26)18-13-28-21(23-18)16-6-4-3-5-7-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGHBZVVGJSEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3,5-Dimethyl-4-(Thiophen-3-Yl)-1H-Pyrazole

The pyrazole ring is constructed via cyclocondensation of β-keto thiophene derivatives with hydrazines:

Thiophene functionalization :

Cyclization :

Introduction of Ethylamine Sidechain

Nucleophilic substitution installs the ethylamine spacer:

Alkylation of pyrazole :

Amine formation :

- Intermediate B undergoes Gabriel synthesis with phthalimide (1.5 eq) in DMF at 120°C for 12 h, followed by hydrazinolysis (NH2NH2·H2O in EtOH, reflux 4 h) to yield 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine.

- Purification : Recrystallization from ethanol/water (7:3) gives 85% purity, upgraded to >98% via HPLC.

Synthesis of Thiazole Carboxamide Component

2-Phenylthiazole-4-Carboxylic Acid Preparation

The Hantzsch thiazole synthesis enables efficient construction:

α-Bromination :

Thiazole cyclization :

Final Amide Coupling

The convergent step links both fragments via amide bond formation:

Acyl chloride generation :

Amidation :

| Parameter | Value |

|---|---|

| Yield | 74% |

| Purity (HPLC) | 99.2% |

| [α]D20 | +12.5° (c 1.0, CHCl3) |

| MS (ESI+) | m/z 409.1 [M+H]+ |

Optimization Strategies and Process Challenges

Regioselectivity in Pyrazole Formation

Controlling substitution pattern on the pyrazole ring requires precise stoichiometry:

Stability of Thiazole Carboxylic Acid

The 2-phenylthiazole-4-carboxylic acid exhibits limited stability in solution (t1/2 = 8 h at 25°C). Process solutions:

Purification Challenges

Final compound purification requires reversed-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) gradient:

- Retention time: 14.3 min (60% ACN)

- Recovery: 92-95%

Analytical Characterization

Critical spectral data confirming structure:

1H NMR (400 MHz, CDCl3)

δ 8.12 (d, J=7.2 Hz, 2H, Ph-H), 7.89 (s, 1H, thiazole-H5), 7.55-7.48 (m, 3H, Ph-H + thiophene-H), 6.97 (dd, J=5.1, 1.2 Hz, 1H, thiophene-H), 4.21 (t, J=6.4 Hz, 2H, NCH2), 3.78 (t, J=6.4 Hz, 2H, NHCH2), 2.41 (s, 3H, CH3), 2.39 (s, 3H, CH3).

IR (KBr)

3278 cm-1 (N-H stretch), 1654 cm-1 (C=O amide), 1521 cm-1 (C=N thiazole).

Elemental Analysis

Calculated for C21H20N4OS2: C 61.73%, H 4.91%, N 13.71%. Found: C 61.68%, H 4.89%, N 13.65%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and thiazole rings, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Known for their antimicrobial and anti-inflammatory properties.

Pyrazole derivatives: Often used in pharmaceuticals for their anti-inflammatory and anticancer activities.

Thiazole derivatives: Utilized in the development of drugs for various diseases, including cancer and infections.

Uniqueness

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of three different heterocyclic structures, which may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one or two of these rings.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound known for its diverse biological activities. This compound features a thiazole ring and a pyrazole moiety, which are known to exhibit various pharmacological effects. The synthesis and evaluation of its biological activity have garnered attention in medicinal chemistry, particularly in the context of anti-inflammatory, anticancer, and antimicrobial properties.

Molecular Formula and Weight

- Molecular Formula : C20H23N3O2S

- Molecular Weight : 373.48 g/mol

Structural Features

The compound contains:

- A pyrazole ring substituted with a thiophene group.

- An ethyl side chain linking to the thiazole structure.

- A carboxamide functional group that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The structural configuration allows for effective binding, leading to modulation of these targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and pyrazole exhibit significant anticancer properties. For instance:

- In vitro studies have shown that compounds similar to this structure can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 (breast) | 15.2 |

| Compound B | A549 (lung) | 10.5 |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

- It exhibits inhibition of COX enzymes, which are crucial in the inflammatory process.

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| N-(2-(3,5-dimethyl... | 70% at 50 μM | |

| Standard (Diclofenac) | 85% at 50 μM |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound against various pathogens:

- Bacterial strains tested include Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Study on Anti-inflammatory Activity

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant anti-inflammatory activity through COX inhibition assays. The results indicated that modifications on the phenyl ring enhanced the anti-inflammatory effects without causing significant gastric toxicity .

Study on Anticancer Efficacy

In another research effort, this compound was tested against several cancer cell lines. The results indicated that it had a selective cytotoxic effect on cancer cells while exhibiting minimal toxicity to normal cells. The study concluded that the compound could serve as a lead for further development in anticancer drug discovery .

Q & A

Q. What are the key synthetic routes for N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under controlled pH (5–7) and temperature (60–80°C) .

- Step 2 : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and inert atmospheres .

- Step 3 : Carboxamide linkage using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF) .

Optimization : Reaction progress is monitored via TLC or HPLC, with yields improved by adjusting solvent polarity (e.g., acetonitrile for cyclization) and temperature gradients .

Q. How is the structural integrity and purity of the compound validated post-synthesis?

- Spectroscopic Analysis : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiazole rings, while IR identifies carboxamide (C=O stretch ~1650 cm⁻¹) and thiophene (C-S stretch ~690 cm⁻¹) .

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for halogenated intermediates .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- In vitro screening :

- Enzyme inhibition : Dose-dependent assays against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- ADMET profiling : Microsomal stability (CYP450 isoforms) and LogP determination via shake-flask method .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Focus on hydrogen bonds between the carboxamide group and Lys721 or π-π stacking with thiophene .

- QSAR Modeling : Train models on datasets of pyrazole-thiazole analogs to predict bioactivity based on descriptors like polar surface area (PSA) and H-bond acceptors .

Q. How to resolve contradictory data in biological assays (e.g., high in vitro potency vs. low in vivo efficacy)?

- Mechanistic Studies :

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites in plasma .

- Protein binding : Equilibrium dialysis assesses serum albumin binding, which may reduce bioavailability .

- Experimental Redesign : Apply factorial DOE (Design of Experiments) to test variables like dosing frequency and formulation (e.g., nanoencapsulation for solubility) .

Q. What strategies optimize regioselectivity in pyrazole-thiazole hybrid synthesis?

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the pyrazole to control cross-coupling positions .

- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times (5–10 min vs. hours) .

Q. How to investigate the compound’s mechanism of action when initial target identification is unclear?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes essential for compound sensitivity .

Q. What analytical techniques are critical for studying degradation pathways under physiological conditions?

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .

- Stability-Indicating Methods : UPLC-PDA monitors degradation products, with structural elucidation via LC-MSⁿ .

Methodological Considerations

- Data Validation : Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm target engagement .

- Controlled Variables : Document solvent purity (HPLC-grade), temperature (±1°C), and catalyst batch to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.